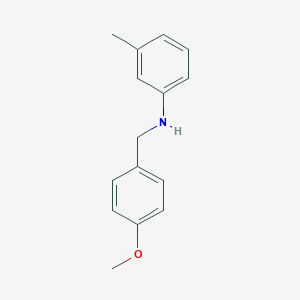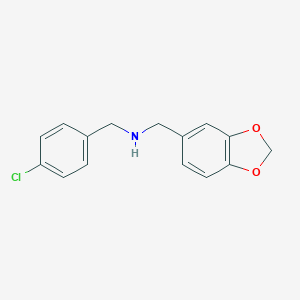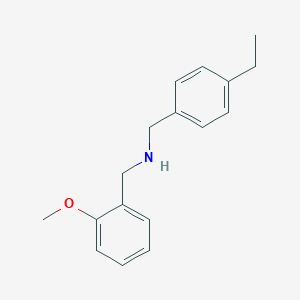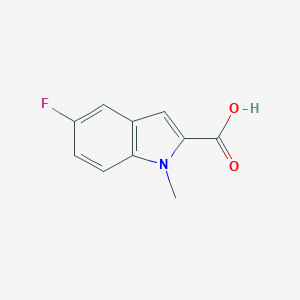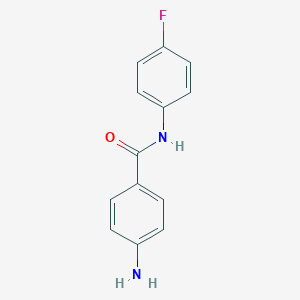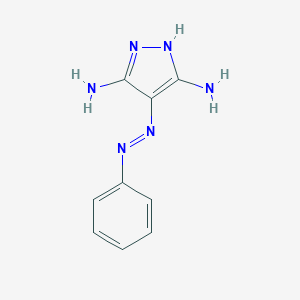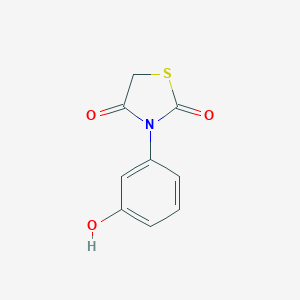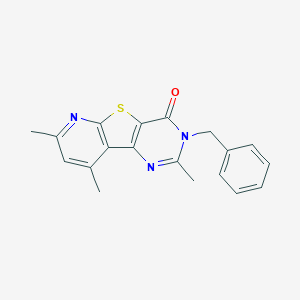
Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways involved in cancer growth, inflammation, and neurodegeneration.
Biochemische Und Physiologische Effekte
Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to protect neurons from damage by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- is its potential use in various scientific research applications. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl-. One direction is to further investigate its potential use as an anticancer agent, as it has shown promising results in vitro. Another direction is to investigate its potential use as an anti-inflammatory agent, as it has shown promising results in animal models. In addition, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- involves a multi-step process that starts with the reaction of 2,4,6-trimethylpyridine with 2-bromo-1-(phenylmethyl)benzene to form 3-(phenylmethyl)-2,4,6-trimethylpyridine. This intermediate is then reacted with 2-aminothiophenol and 2,3-dichloroquinoxaline to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. In addition, it has been studied for its potential use as a neuroprotective agent, as it has been found to protect neurons from damage in animal models of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
89481-28-7 |
|---|---|
Produktname |
Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- |
Molekularformel |
C19H17N3OS |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
5-benzyl-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C19H17N3OS/c1-11-9-12(2)20-18-15(11)16-17(24-18)19(23)22(13(3)21-16)10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
ZFRPDMJNJYRLCL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC4=CC=CC=C4)C |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC4=CC=CC=C4)C |
Andere CAS-Nummern |
89481-28-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



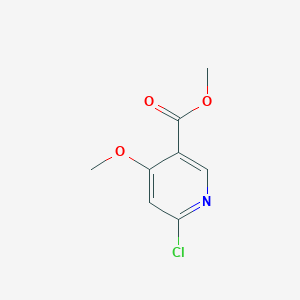
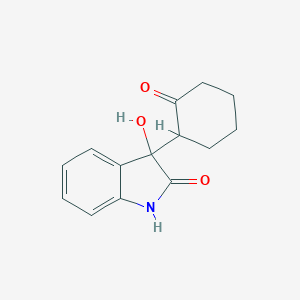
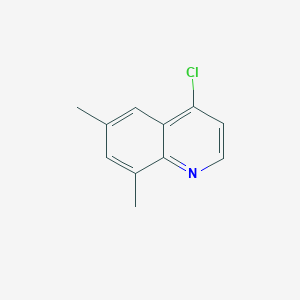
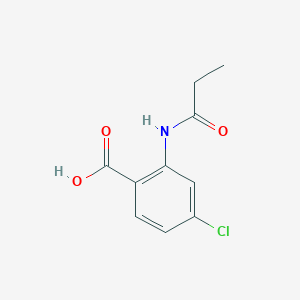
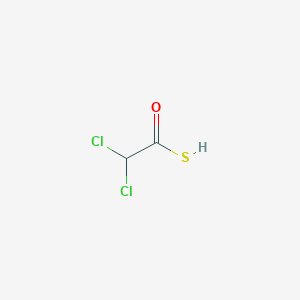
![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)
